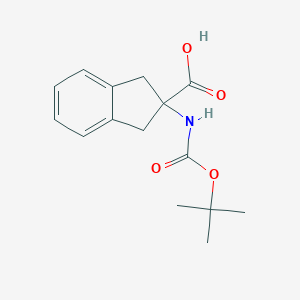

2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid

説明

The compound “2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, along with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group .

Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy. Based on its formula, it likely has a complex three-dimensional structure due to the presence of the polycyclic indene group .Chemical Reactions Analysis

The Boc group is acid-labile, meaning it can be removed under acidic conditions. This is often used in peptide synthesis to protect the amino group during the reaction and then be removed afterwards . The carboxylic acid group can participate in various reactions such as esterification or amide bond formation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carboxylic acid group might make it somewhat soluble in water, while the indene group would likely make it soluble in organic solvents .科学的研究の応用

Synthesis of New Derivatives

Field

Organic Chemistry Application: This compound has been used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine . Method: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Results: A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative .

Dipeptide Synthesis

Field

Biochemistry Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . Method: The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These were then used in dipeptide synthesis with commonly used coupling reagents . Results: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Protein Assembly

Field

Biochemistry Application: Boc-protected amino acids have been used in protein assembly directed by synthetic molecular recognition motifs . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

Synthesis of Gramicidin S Cyclic Analogs

Field

Biochemistry Application: Boc-protected amino acids have been used in the solid phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

Synthesis of HCV Protease Inhibitor Modified Analogs

Field

Biochemistry Application: Boc-protected amino acids have been used in the synthesis of HCV protease inhibitor modified analogs . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

Synthesis of Peptidic V1a Receptor Agonists

Field

Biochemistry Application: Boc-protected amino acids have been used in the solid phase synthesis of peptidic V1a receptor agonists . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

Dipeptide Synthesis Using Amino Acid Ionic Liquids

Field

Organic Chemistry Application: Boc-protected amino acid ionic liquids (Boc-AAILs) have been used as the starting materials in dipeptide synthesis . Method: The Boc-AAILs were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These were then used in dipeptide synthesis with commonly used coupling reagents . Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Deprotection of Boc Amino Acids and Peptides

Field

Organic Chemistry Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . Method: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect . Results: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Synthesis of Peptides Using Boc as the α-Amino Protecting Group

Field

Biochemistry Application: The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

将来の方向性

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMACQVTIAGKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-aminoindane-2-carboxylic acid | |

CAS RN |

71066-00-7 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)